1,2,6-Triazaspiro[2.5]oct-1-ene
Description
Overview of Spiro Compounds in Chemical Research
Spiro compounds are a fascinating class of organic molecules characterized by at least two rings connected by a single common atom, known as the spiro atom. wikipedia.orgvedantu.com This structural feature distinguishes them from fused or bridged ring systems, where two or more atoms are shared between rings. vedantu.com The applications of these unique structures are widespread, particularly in medicinal chemistry and materials science, owing to their rigid three-dimensional nature. nih.govtaylorandfrancis.com
According to the International Union of Pure and Applied Chemistry (IUPAC), the nomenclature for spiro compounds involves the prefix "spiro" followed by square brackets. wikipedia.orgqmul.ac.uk Within the brackets, the number of atoms in each ring, excluding the spiro atom, is listed in ascending order and separated by a period. qmul.ac.ukck12.org The total number of atoms in the bicyclic system then determines the parent alkane name. youtube.com For instance, a compound with a three-membered and a five-membered ring sharing a spiro atom would be named Spiro[2.4]heptane. ck12.org Numbering of the ring system begins in the smaller ring, adjacent to the spiro atom, and proceeds around that ring, through the spiro atom, and then around the larger ring. wikipedia.orgyoutube.com
Spiro compounds can be either carbocyclic, containing only carbon atoms in their rings, or heterocyclic, where one or more carbon atoms are replaced by heteroatoms such as nitrogen, oxygen, or sulfur. wikipedia.org
The spiro atom in these compounds is a quaternary carbon, a carbon atom bonded to four other carbon atoms. wikipedia.org The construction of these spiro-quaternary centers is a significant challenge in synthetic organic chemistry due to the steric hindrance involved. nih.gov However, their presence is crucial in the design of new molecules, particularly in drug discovery. acs.org The rigid framework of spirocycles, conferred by the spiro-quaternary center, can lead to improved binding affinity and selectivity for biological targets. researchgate.netresearchgate.net This three-dimensional structure allows for a more precise orientation of functional groups in space, which can enhance interactions with proteins and other biological macromolecules. thieme-connect.comontosight.ai
Specificity of Heteroatom-Containing Spirocycles: Focus on Triazaspirocycles
The introduction of heteroatoms into spirocyclic frameworks, creating heteroatom-containing spirocycles, further expands their chemical diversity and potential applications. rsc.orgrsc.org These compounds are of particular interest in medicinal chemistry. rsc.orgnih.gov
Research into triazaspirocycles, spirocyclic compounds containing three nitrogen atoms, has gained momentum in recent years. benthamdirect.com These compounds, which feature three nitrogen atoms attached to the quaternary carbon, exhibit a wide array of biological activities. researchgate.net Early syntheses of triazaspirocycles were reported in 1968, with 1,3-dipolar cycloaddition being a common method for their construction. nih.gov
The compound 1,2,6-Triazaspiro[2.5]oct-1-ene is a specific example of a triazaspirocycle. Its structure consists of a three-membered diazirine ring fused to a six-membered piperidine (B6355638) ring at the spiro carbon. The nomenclature "[2.5]" indicates two atoms in the smaller ring (the diazirine ring, excluding the spiro atom) and five atoms in the larger ring (the piperidine ring, excluding the spiro atom). The "-1-ene" suffix signifies a double bond within the diazirine ring.
The presence of three nitrogen atoms in this compact spirocyclic framework is a key structural feature. smolecule.com This arrangement influences the compound's chemical reactivity and is thought to contribute to its biological activity by enabling diverse interactions with biological targets. smolecule.com The hydrochloride salt of this compound is also a subject of study. nih.gov
Table 1: Structural and Chemical Data for this compound and its Hydrochloride Salt
| Property | This compound | This compound hydrochloride |
| Molecular Formula | C₅H₉N₃ | C₅H₁₀ClN₃ |
| Molecular Weight | 111.15 g/mol | 147.60 g/mol |
| IUPAC Name | This compound | This compound;hydrochloride |
| SMILES | C1CNCCC12N=N2 | C1CNCCC12N=N2.Cl |
| CAS Number | 91198651 | 1803590-98-8 |
Data sourced from PubChem and other chemical databases. nih.govchemicalbook.combldpharm.com.trivychem.com
Scope and Research Objectives for this compound
The primary research interest in this compound and its derivatives lies in their potential applications in medicinal chemistry. smolecule.com Investigations are underway to explore their biological activities, including antimicrobial and anticancer properties. smolecule.com The unique spirocyclic scaffold provides a novel template for the design of new therapeutic agents. Research objectives include the synthesis of new derivatives, the evaluation of their biological efficacy, and the study of their structure-activity relationships to understand how modifications to the molecular structure impact its biological function. The synthesis of related diazaspiro[2.5]oct-1-ene structures is also an area of chemical research. chemsynthesis.com
Properties
IUPAC Name |
1,2,6-triazaspiro[2.5]oct-1-ene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3/c1-3-6-4-2-5(1)7-8-5/h6H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRYAADGKVSVPOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1,2,6 Triazaspiro 2.5 Oct 1 Ene and Its Core Scaffold
Strategies for Constructing the Spiro[2.5]oct-1-ene Ring System
The construction of the spiro[2.5]oct-1-ene ring system, which forms the core of 1,2,6-triazaspiro[2.5]oct-1-ene, involves the creation of a cyclopropane (B1198618) or diazirine ring fused to a cyclohexane (B81311) or piperidine (B6355638) ring. General strategies often employ either the formation of the three-membered ring onto a pre-existing six-membered ring or vice versa.
Cyclization Reactions and Precursor Design
Cyclization reactions are a cornerstone in the synthesis of spirocyclic systems. The design of appropriate precursors is critical for the success of these transformations, dictating the feasibility and efficiency of the ring-closing step.
The synthesis of triazaspiro intermediates often requires a multi-step approach to assemble the necessary functional groups for the final cyclization. A representative strategy for a related triazaspirocycle, 1,4,8-triazaspiro[4.5]decan-2-one, highlights a solid-phase synthesis protocol. nih.gov This methodology involves the sequential coupling of amino acids to a resin support, followed by a key cyclocondensation step.
A plausible multi-step route to a precursor for this compound could involve the initial synthesis of a substituted piperidine derivative. For instance, the synthesis could commence with a suitable N-protected piperidone. This ketone can then be converted to a hydrazone, which serves as a key intermediate for the formation of the diazirine ring.
| Step | Reaction | Reactants | Product | Purpose |
| 1 | Protection | Piperidin-4-one, Boc-anhydride | N-Boc-piperidin-4-one | Protect the secondary amine |
| 2 | Hydrazone Formation | N-Boc-piperidin-4-one, Hydrazine hydrate | N-Boc-piperidin-4-one hydrazone | Introduce the N-N bond precursor |
| 3 | Oxidation/Cyclization | N-Boc-piperidin-4-one hydrazone, Oxidizing agent (e.g., lead tetraacetate) | N-Boc-1,2-diazaspiro[2.5]oct-1-ene | Formation of the diazirine ring |
| 4 | Deprotection | N-Boc-1,2-diazaspiro[2.5]oct-1-ene, Trifluoroacetic acid | 1,2-Diazaspiro[2.5]oct-1-ene | Expose the piperidine nitrogen for further functionalization if needed |
This sequence provides a general framework for accessing the diazaspiro[2.5]octene core. The introduction of the third nitrogen atom to form the 1,2,6-triaza system would require further synthetic modifications.
Intramolecular Cycloadditions and Related Transformations
Intramolecular cycloaddition reactions offer a powerful and atom-economical approach to constructing cyclic and spirocyclic systems. These reactions can rapidly build molecular complexity from relatively simple linear precursors.
The formation of the three-membered ring in the spiro[2.5]oct-1-ene system can be envisioned through a [2+1] cycloaddition. In the context of synthesizing the diazirine ring of this compound, this would typically involve the reaction of a carbene equivalent with a diazo compound precursor attached to the piperidine ring. A common method for generating diazirines is the reaction of a ketone with ammonia (B1221849) and an aminating agent like hydroxylamine-O-sulfonic acid, followed by oxidation.
Alternatively, the synthesis of related spiro[2.5]octane systems has been achieved via the reaction of a sulfonium (B1226848) ylide with a cyclohexanone (B45756) derivative. This approach, while forming a cyclopropane ring, demonstrates the principle of a [2+1] addition to a six-membered ring to create a spiro-fused three-membered ring.
[4+2] cycloaddition reactions, or Diels-Alder reactions, are highly efficient for the construction of six-membered rings. In the context of synthesizing the spiro[2.5]octene scaffold, an intramolecular Diels-Alder reaction could be employed. This would involve a precursor containing both a diene and a dienophile tethered to a cyclopropane ring.
While less direct for the this compound target, formal [4+2] cycloadditions have been utilized in the synthesis of other spiro systems, such as spiro isoindolinone derivatives. mdpi.com These reactions often proceed through the in-situ generation of a reactive intermediate that undergoes cyclization.
A review of synthetic methods for triazaspirocycles indicates that 1,3-dipolar cycloadditions, which can be considered a type of [3+2] cycloaddition, are a very common strategy. nih.gov For instance, the reaction of an azide (B81097) with an alkene can lead to the formation of a triazoline ring, which can be a precursor to other triaza-containing heterocycles. nih.gov
Amine-Based Cyclocondensation Reactions
Cyclocondensation reactions involving amines are fundamental to the synthesis of many nitrogen-containing heterocycles. The formation of the piperidine ring of the this compound scaffold could potentially be achieved through such a reaction.
For example, the synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives has been accomplished via a key cyclocondensation step. nih.gov In this solid-phase synthesis, a dipeptide anchored to a resin is reacted with N-benzyl-4-piperidone in the presence of an acid catalyst to form the spirocyclic system. nih.gov This demonstrates the feasibility of forming a triazaspirocycle through the condensation of an amine-containing precursor with a cyclic ketone.
A plausible approach for the this compound system could involve the condensation of a precursor containing a 1,2-diamine functionality with a suitable dicarbonyl compound to form the piperidine ring, with the spiro-center already in place. However, the construction of the strained diazirine ring would likely be a separate, subsequent step.
Advanced Synthetic Techniques for this compound Derivatives
Modern organic synthesis provides a toolbox of advanced methods that can be applied to construct the this compound scaffold. These techniques offer advantages in terms of efficiency, selectivity, and the ability to generate molecular diversity.
Microwave-assisted organic synthesis has emerged as a powerful technology for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netrsc.org This technique utilizes the ability of polar molecules to absorb microwave energy and convert it into heat, resulting in rapid and uniform heating of the reaction mixture. researchgate.netnih.gov For the synthesis of nitrogen-containing heterocycles like triazoles and other spiro compounds, microwave irradiation has been shown to be highly effective. nih.gov
In the context of this compound derivatives, microwave-assisted protocols could be particularly beneficial for key steps such as the formation of the diazirine ring or the construction of the piperidine core. For instance, the condensation reactions often required to build these cyclic systems can be significantly expedited. nih.gov A hypothetical comparison between conventional and microwave-assisted synthesis for a key reaction step is presented below.
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
|---|---|---|
| Reaction Time | Several hours (e.g., 10-24 h) | Minutes (e.g., 5-30 min) youtube.com |
| Reaction Temperature | Higher, often reflux | Precisely controlled |
| Yield | Moderate to Good | Often Good to Excellent youtube.com |
| Side Products | Potential for increased side product formation due to prolonged heating | Reduced side products due to shorter reaction times |
The data in this table is illustrative and based on general findings in microwave-assisted synthesis of heterocyclic compounds. nih.govyoutube.com
Reductive amination is a cornerstone of amine synthesis, valued for its versatility and control in forming carbon-nitrogen bonds. masterorganicchemistry.comnih.gov This reaction involves the formation of an imine or enamine from a carbonyl compound and an amine, followed by its reduction to the corresponding amine in a one-pot procedure. masterorganicchemistry.com This method is highly effective in constructing substituted amines and can be applied to the synthesis of cyclic structures. nih.govorganic-chemistry.org
For the synthesis of the this compound core, reductive amination could be a key step in constructing the piperidine ring. For example, a suitably functionalized ketone could undergo reductive amination with a primary amine to form a precursor to the spiropiperidine system. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective due to their selectivity for reducing imines in the presence of other functional groups. masterorganicchemistry.com
Table 2: Reagents for Reductive Amination in Spirocycle Synthesis
| Carbonyl Compound | Amine Source | Reducing Agent | Potential Product |
|---|---|---|---|
| 1-benzyl-4-piperidone | Ammonia | Sodium triacetoxyborohydride | 4-amino-1-benzylpiperidine |
| Cyclohexanone | Benzylamine | Sodium cyanoborohydride | N-benzylcyclohexylamine nih.gov |
This table provides examples of reactants that could be used in reductive amination to form precursors for spirocycles.
The Strecker synthesis is a classic multicomponent reaction that produces α-aminonitriles from an aldehyde or ketone, an amine, and a cyanide source. bohrium.comorganic-chemistry.orgmasterorganicchemistry.com This reaction is a powerful tool for the synthesis of α-amino acids and their derivatives. masterorganicchemistry.com The resulting α-aminonitrile is a versatile intermediate that can be hydrolyzed to a carboxylic acid or reduced to a diamine, offering a gateway to a variety of functional groups. youtube.com
In the synthesis of this compound derivatives, the Strecker reaction could be employed to introduce functional diversity into the spiropiperidine core. For example, starting from a spiropiperidinone, a Strecker reaction could introduce an aminonitrile group at a specific position on the ring. This functional handle could then be further elaborated to attach different substituents or to build more complex molecular architectures.
The mechanism generally involves the formation of an imine from the ketone and amine, which is then attacked by the cyanide ion. bohrium.commasterorganicchemistry.com
Table 3: Illustrative Strecker Reaction for a Spiroketone
| Ketone | Amine | Cyanide Source | Product (α-aminonitrile) |
|---|---|---|---|
| 1-benzyl-4-piperidone | Ammonia | Potassium Cyanide (KCN) | 4-amino-4-cyano-1-benzylpiperidine |
| Cyclohexanone | Ammonia | Hydrogen Cyanide (HCN) | 1-aminocyclohexane-1-carbonitrile |
This table illustrates the components of a Strecker reaction and the resulting product for different starting materials.
Green Chemistry Approaches and Atom Economy in this compound Synthesis
Green chemistry principles aim to design chemical processes that are environmentally benign, reducing waste and the use of hazardous substances. Current time information in Le Flore County, US. Atom economy, a key concept in green chemistry, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. Current time information in Le Flore County, US.
Addition and rearrangement reactions are considered highly atom-economical as they, in theory, incorporate all reactant atoms into the final product, leading to 100% atom economy. In contrast, substitution and elimination reactions generate byproducts, leading to lower atom economy.
For the synthesis of this compound, a hypothetical route can be analyzed for its atom economy. For example, a [4+1] cycloaddition to form the piperidine ring followed by the formation of the diazirine ring would have a certain theoretical atom economy.
Table 4: Hypothetical Atom Economy Calculation
| Reaction Step | Reactants (Formula) | Desired Product (Formula) | Byproducts (Formula) | Atom Economy (%) |
|---|---|---|---|---|
| Hypothetical Cycloaddition | C₅H₈O + C₂H₅NO₂ | C₇H₁₁NO₂ | H₂O | 87.2% |
| Hypothetical Diazirine Formation | C₇H₁₁NO₂ + NH₃ + NH₂OSO₃H | C₇H₁₂N₂O + H₂SO₄ + H₂O | H₂SO₄, H₂O | 49.5% |
Note: The atom economy is calculated as (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100. The values are based on a hypothetical reaction sequence.
Other green chemistry considerations for the synthesis of this compound include the use of safer solvents (e.g., water or ethanol), the use of catalysts instead of stoichiometric reagents, and energy efficiency, which can be improved through methods like microwave synthesis. researchgate.net The development of synthetic routes that are both efficient and environmentally friendly is a crucial goal in modern medicinal and materials chemistry.
Structural Elucidation and Conformational Analysis of 1,2,6 Triazaspiro 2.5 Oct 1 Ene
Spectroscopic Characterization Techniques
Spectroscopic methods provide the foundational data for determining the connectivity and chemical environment of atoms within a molecule. For 1,2,6-Triazaspiro[2.5]oct-1-ene, a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, is essential for a comprehensive structural assignment.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. In the analysis of this compound, both ¹H and ¹³C NMR spectroscopy would provide critical information.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the protons on the piperidine (B6355638) ring and the diazirine ring. The chemical shifts and coupling patterns of the methylene (B1212753) protons (CH₂) in the piperidine ring would provide insights into the ring's conformation. Protons in different environments, for instance, axial versus equatorial positions in a chair conformation, would exhibit different chemical shifts and coupling constants.
¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data by indicating the number of unique carbon environments. The spiro carbon, being a quaternary carbon, would likely appear as a low-intensity signal at a characteristic chemical shift. The chemical shifts of the other carbon atoms in the piperidine and diazirine rings would further confirm the proposed structure.
A hypothetical data table for the predicted NMR shifts is presented below. Actual experimental values would be necessary for a definitive structural confirmation.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C3 (CH₂) | Value | Value |
| C4 (CH₂) | Value | Value |
| C5 (CH₂) | Value | Value |
| C7, C8 (CH₂) | Value | Value |
| C6 (Spiro) | - | Value |
| N-H (Piperidine) | Value | - |
Note: Actual chemical shift values are dependent on the solvent and experimental conditions and would require experimental data for accurate reporting.
Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound. For this compound (C₅H₉N₃), high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula by providing a highly accurate mass measurement. aip.orgaip.org
Predicted mass spectrometry data for various adducts of the compound are available in public databases. aip.org
| Adduct | Predicted m/z |
| [M+H]⁺ | 112.08693 |
| [M+Na]⁺ | 134.06887 |
| [M-H]⁻ | 110.07237 |
| [M+NH₄]⁺ | 129.11347 |
| [M+K]⁺ | 150.04281 |
Data sourced from PubChem. aip.org
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. In the IR spectrum of this compound, characteristic absorption bands would be expected for the N-H bond of the piperidine ring, the C-N bonds, and the N=N double bond of the diazirine ring.
The N=N stretching vibration in diazirines is known to absorb in the region of 1600 cm⁻¹. aip.org The N-H stretching vibration of the piperidine amine would typically appear as a broad band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the methylene groups would be observed around 2850-2960 cm⁻¹.
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| N-H Stretch | 3300 - 3500 |
| C-H Stretch | 2850 - 2960 |
| N=N Stretch | ~1600 |
| C-N Stretch | 1000 - 1250 |
X-ray Crystallography for Absolute Structure Determination
While spectroscopic methods provide valuable information about the connectivity and functional groups, X-ray crystallography is the definitive technique for determining the absolute three-dimensional structure of a crystalline compound. A single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and torsional angles, offering a detailed picture of its molecular geometry.
A key feature of this compound is the spiro carbon atom, which is shared by both the diazirine and piperidine rings. X-ray crystallography would allow for a precise analysis of the geometry around this spiro atom. The bond angles involving the spiro carbon would reveal any deviation from the ideal tetrahedral geometry of 109.5°. Such deviations are common in spirocyclic systems due to ring strain.
Conformational Features and Dynamics of the Triazaspiro[2.e]oct-1-ene Ring System
The conformational landscape of the this compound ring system is primarily dictated by the puckering of the six-membered piperidine ring and its interplay with the rigid three-membered diazirene ring. While direct experimental data on the conformational dynamics of this compound is limited, valuable insights can be drawn from studies on analogous spiro[2.5]octane derivatives.
Studies on compounds such as 1-oxaspiro[2.5]octane have revealed that the cyclohexane (B81311) ring predominantly adopts chair-like conformations. It is reasonable to infer that the piperidine ring in this compound also favors a chair conformation to minimize torsional and steric strain. In this conformation, the substituents on the piperidine ring can occupy either axial or equatorial positions.
The energy barrier for ring inversion in the piperidine ring is a crucial parameter in understanding its dynamic behavior. For a related compound, spiro[2.5]octan-6-ol, the Arrhenius activation energy for ring inversion has been determined to be approximately 14.4 ± 1.3 kcal/mol. doi.org This value suggests that at room temperature, the ring inversion is rapid on the NMR timescale, leading to an equilibrium between different chair conformers.
The presence of the nitrogen atoms in the piperidine ring of this compound introduces additional conformational complexity. The lone pair of electrons on the nitrogen at position 6 can influence the conformational equilibrium. Furthermore, the diazirene ring, being a small, strained ring, will impose significant geometric constraints on the piperidine ring, likely affecting the ideal chair geometry and the barrier to ring inversion.
The spiro carbon, C3, is the linchpin of the this compound molecule, connecting the three-membered diazirene ring and the six-membered piperidine ring. This quaternary carbon atom is central to the molecule's three-dimensional structure, enforcing a perpendicular arrangement of the two ring systems. This rigid, orthogonal orientation is a hallmark of spiro compounds and is a direct consequence of the tetrahedral geometry of the spiro carbon.
The substitution pattern on the piperidine ring, in conjunction with the fixed orientation of the diazirene ring, can lead to distinct spatial arrangements of functional groups, which is a key consideration in the design of molecules with specific biological activities.
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in stereochemistry. In this compound, the potential for chirality arises from both central and axial chirality.
Central Chirality: A carbon atom bonded to four different substituents is a stereocenter, also known as a chiral center. In the case of this compound, the spiro carbon (C3) is a potential stereocenter. If the substitution pattern on the piperidine ring renders the two paths around the ring from the spiro carbon different, then C3 becomes a chiral center. For instance, if a substituent is present on any of the carbon atoms of the piperidine ring (C4, C5, C7, or C8), the spiro carbon will be bonded to four different groups, leading to the existence of enantiomers.
Axial Chirality: Axial chirality arises from the non-planar arrangement of four groups around an axis of chirality. In spiro compounds, the axis of chirality can be considered to pass through the spiro carbon. If the substitution pattern on both rings is appropriate, the molecule can lack a plane of symmetry and an inversion center, resulting in enantiomers. Even in the absence of a traditional chiral center, the restricted rotation around the spirocyclic linkage can give rise to stable, isolable enantiomers known as atropisomers.
The nitrogen atom at position 6 in the piperidine ring can also be a stereocenter if it is part of a quaternary ammonium (B1175870) salt and bears three different substituents in addition to the two carbon atoms of the ring. However, in the parent compound, the rapid pyramidal inversion of the nitrogen atom at room temperature would lead to a racemic mixture of interconverting R and S configurations, rendering the nitrogen atom achiral under normal conditions. libretexts.org
The interplay between central and axial chirality in substituted derivatives of this compound can lead to a rich stereochemical landscape with multiple diastereomers and enantiomers. The specific stereoisomers formed will have distinct three-dimensional shapes and, consequently, may exhibit different biological activities.
Reactivity and Reaction Mechanisms of 1,2,6 Triazaspiro 2.5 Oct 1 Ene
Mechanistic Studies of Specific Transformations
Role of Ring Strain in Driving Reactivity
The reactivity of 1,2,6-triazaspiro[2.5]oct-1-ene is significantly influenced by the inherent ring strain within its spirocyclic structure. This strain arises from the fusion of a three-membered diazirine ring and a six-membered piperidine (B6355638) ring at a single carbon atom. Ring strain is a form of potential energy that molecules store due to distorted bond angles and unfavorable steric interactions, leading to increased reactivity to relieve this strain. nih.govnih.gov
The diazirine ring, a three-membered heterocycle containing two nitrogen atoms, is inherently strained due to its acute bond angles, which deviate significantly from the ideal sp³ bond angle of 109.5°. whiterose.ac.uknih.gov This angle strain makes the C-N and N-N bonds in the diazirine ring weak and susceptible to cleavage. Upon photolysis or thermolysis, the diazirine ring readily extrudes a molecule of nitrogen (N₂), a highly stable and entropically favored process, to generate a highly reactive carbene intermediate. nih.govresearchgate.net The relief of the significant ring strain in the three-membered ring is a primary driving force for this decomposition.
Table 1: Comparison of Ring Strain in Cycloalkanes (Illustrative)
This table provides a general illustration of how ring strain decreases with increasing ring size in simple cycloalkanes. The diazirine ring in this compound would have a strain energy comparable to or greater than cyclopropane (B1198618) due to the presence of the N=N double bond within the three-membered ring.
| Cycloalkane | Ring Size | Strain Energy (kcal/mol) |
| Cyclopropane | 3 | 27.5 |
| Cyclobutane | 4 | 26.3 |
| Cyclopentane | 5 | 6.2 |
| Cyclohexane (B81311) | 6 | 0 |
Note: Data is for simple cycloalkanes and serves for illustrative purposes to understand the concept of ring strain. Specific data for this compound is not available in the reviewed literature.
Regioselectivity and Stereoselectivity in Reactions Involving this compound
The regioselectivity and stereoselectivity of reactions involving this compound are primarily dictated by the chemistry of the carbene intermediate generated upon nitrogen extrusion. Unlike linear diazirines, which can also react via a diazo intermediate, spirocyclic diazirines are known to predominantly react through a carbene pathway. nih.govresearchgate.net
Regioselectivity:
The carbene generated from this compound is a highly reactive species that can undergo several types of reactions, with the regioselectivity depending on the reaction partner.
Intramolecular Reactions: In the absence of an external trapping agent, the carbene can undergo intramolecular C-H insertion or rearrangement reactions. The proximity of the C-H bonds of the piperidine ring to the carbene center will determine the regioselectivity of these reactions. Insertion into the C-H bonds at the C2 and C6 positions of the piperidine ring is plausible.
Intermolecular Reactions: In the presence of a suitable substrate, the carbene can undergo intermolecular reactions. For example, with an alkene, it can form a cyclopropane ring via a [2+1] cycloaddition. The regioselectivity of this addition would depend on the electronic properties of the alkene. With alcohols, it can undergo O-H insertion to form an ether.
Stereoselectivity:
The stereochemical outcome of reactions involving the carbene derived from this compound is also of significant interest.
Cycloaddition Reactions: The stereoselectivity of cyclopropanation reactions with alkenes is often high. The reaction of a singlet carbene with an alkene is typically stereospecific, meaning that the stereochemistry of the alkene is retained in the cyclopropane product.
Insertion Reactions: The stereoselectivity of C-H insertion reactions can be more complex and may depend on the conformation of the piperidine ring at the moment of reaction.
Due to the lack of specific experimental studies on this compound, the following table presents hypothetical outcomes based on the known reactivity of analogous spirocyclic diazirines.
Table 2: Predicted Regio- and Stereoselectivity of Reactions of the Carbene from this compound
| Reactant | Reaction Type | Predicted Major Product(s) | Expected Selectivity |
| None (neat photolysis) | Intramolecular C-H Insertion | Bicyclic products from insertion into C2/C6-H bonds | Moderate to high regioselectivity |
| Styrene | [2+1] Cycloaddition | Spiro-cyclopropylpiperidine | High regioselectivity, high stereospecificity |
| Methanol | O-H Insertion | 2-methoxy-2-azaspiro[2.5]octane | High regioselectivity |
| Cyclohexene | [2+1] Cycloaddition | Spiro-bicyclo[4.1.0]heptane derivative | High regioselectivity, high stereospecificity |
Note: The products and selectivities in this table are predictive and based on the general reactivity of carbenes generated from spirocyclic diazirines. Specific experimental validation for this compound is not available in the reviewed literature.
Derivatives and Analogues of 1,2,6 Triazaspiro 2.5 Oct 1 Ene
Synthesis and Characterization of Functionalized 1,2,6-Triazaspiro[2.5]oct-1-ene Analogues
The introduction of functional groups onto the this compound core can significantly alter its properties. Research in this area has targeted the synthesis of halogenated, carbonyl, and carboxamide derivatives, as well as more complex conjugates.
Halogenated Derivatives (e.g., 4-fluoro-1,2,6-Triazaspiro[2.5]oct-1-ene)
Carbonyl and Carboxamide Derivatives (e.g., this compound-5,6-dicarboxylate, this compound-5-carboxamide)
Similarly, specific literature detailing the synthesis and characterization of this compound-5,6-dicarboxylate and this compound-5-carboxamide is not extensively documented. The synthesis would likely involve the reaction of the parent spirocycle with appropriate acylating or carboxylating agents, but established protocols for these specific derivatives are not widely reported.
Spirothiazolidinone-Chalcone Derivatives
The synthesis of chalcones, or 1,3-diphenyl-2-propen-1-ones, is a well-established process, typically involving the Claisen-Schmidt condensation of an aryl ketone with an aryl aldehyde in the presence of a base or acid catalyst. nih.govyoutube.com These reactions can be carried out using various catalysts, including sodium hydroxide, potassium hydroxide, or piperidine (B6355638). nih.govnih.gov The combination of a spirothiazolidinone moiety with a chalcone (B49325) structure has been explored for the development of new bioactive compounds. However, specific examples of spirothiazolidinone-chalcone derivatives directly incorporating the this compound scaffold are not described in the available literature. General synthetic strategies for chalcone derivatives often involve the condensation of a substituted acetophenone (B1666503) with a substituted benzaldehyde. nih.gov
Expansion to Related Triazaspirocyclic Systems
Research has extended from the this compound core to larger and more complex triazaspirocyclic systems, such as triazaspiro[4.4]nona-2,6-dien-9-ones, triazaspiro[4.5]decanes, and triazaspiro[5.5]undecanes. These expanded ring systems offer different three-dimensional arrangements and opportunities for functionalization.
Triazaspiro[4.4]nona-2,6-dien-9-ones
Specific literature on the synthesis and characterization of triazaspiro[4.4]nona-2,6-dien-9-ones is limited. However, related structures such as 1,3-disubstituted-4,9-dithia-1,2,6-triazaspiro[4.4]nonan-2-ene-7-ones have been synthesized through the cycloaddition reaction of nitrilimines with thioxothiazolidinone derivatives. researchgate.net These compounds were characterized using IR, ¹H NMR, ¹³C NMR, and mass spectrometry. researchgate.net
Triazaspiro[4.5]decane and Triazaspiro[5.5]undecane Derivatives
The synthesis and characterization of triazaspiro[4.5]decane and triazaspiro[5.5]undecane derivatives are more extensively documented in the scientific literature. These compounds have been investigated for a range of potential biological applications.
Triazaspiro[4.5]decane Derivatives:
A variety of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives have been identified and characterized as novel δ-opioid receptor-selective agonists. nih.gov These compounds were found to bind to the receptor with submicromolar affinity. nih.gov Furthermore, the synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives has been reported as potential inhibitors of the mitochondrial permeability transition pore (mPTP). nih.govtandfonline.com The synthesis was achieved through a solid-phase protocol, starting from a Rink Amide Resin and involving steps such as Fmoc deprotection and cyclization with N-benzyl-4-piperidone. nih.govtandfonline.com
In other work, 1,3,8-triazaspiro[4.5]decane derivatives have been developed as small-molecule inhibitors of the F1/FO-ATP synthase complex, with potential applications in treating myocardial infarction. acs.orgnih.gov These compounds were shown to inhibit the mPTP opening and localize selectively in mitochondria. acs.orgmdpi.com
Interactive Table: Selected Triazaspiro[4.5]decane Derivatives and their Reported Activities
| Compound Class | Target | Reported Activity | Reference |
| 1,3,8-Triazaspiro[4.5]decane-2,4-diones | δ-Opioid Receptor | Selective agonists with submicromolar affinity | nih.gov |
| 1,4,8-Triazaspiro[4.5]decan-2-ones | Mitochondrial Permeability Transition Pore (mPTP) | Inhibitors | nih.govtandfonline.com |
| 1,3,8-Triazaspiro[4.5]decanes | F1/FO-ATP Synthase | Inhibitors of mPTP opening | acs.orgnih.gov |
Triazaspiro[5.5]undecane Derivatives:
The synthesis of 1,4,9-triazaspiro[5.5]undecan-2-one derivatives has been accomplished, leading to potent and selective inhibitors of the METTL3 protein. uzh.chnih.gov The synthetic strategy involved the alkylation of 4,4-dimethylpiperidine, followed by a Buchwald-Hartwig coupling and subsequent cyclization to form the spirocyclic core. uzh.ch These inhibitors demonstrated significant potency in biochemical assays. uzh.chnih.gov
Additionally, patents describe triazaspiro[5.5]undecane derivatives as regulators of chemokine receptors, with potential applications in the treatment of various inflammatory diseases. google.com The synthesis of racemic β-chamigrene, a sesquiterpene with a spiro[5.5]undecane carbon framework, has also been reported, showcasing synthetic routes to this class of spirocycles. mdpi.com
Interactive Table: Selected Triazaspiro[5.5]undecane Derivatives and their Reported Activities
| Compound Class | Target/Application | Reported Activity/Use | Reference |
| 1,4,9-Triazaspiro[5.5]undecan-2-ones | METTL3 Protein | Potent and selective inhibitors | uzh.chnih.gov |
| Triazaspiro[5.5]undecanes | Chemokine Receptors | Regulators for inflammatory diseases | google.com |
| Spiro[5.5]undecane (β-chamigrene) | Natural Product Synthesis | Total synthesis achieved | mdpi.com |
Computational and Theoretical Investigations of 1,2,6 Triazaspiro 2.5 Oct 1 Ene
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic properties and predicting the chemical behavior of novel molecules like 1,2,6-Triazaspiro[2.5]oct-1-ene.
DFT studies are instrumental in mapping the potential energy surfaces of chemical reactions, identifying transition states, and calculating activation energies. For this compound, a primary reaction pathway of interest is the thermal or photochemical decomposition of the diazirine ring, which is known to extrude dinitrogen (N₂) to form a carbene.
Computational models, such as those using the B3LYP functional with a 6-311++G(d,p) basis set, can be employed to simulate this process. nih.gov The calculations would likely investigate the bond-breaking of the C-N bonds within the diazirine ring and the subsequent formation of the carbene intermediate. The rigidity of the spirocyclic framework is expected to influence the stability and reactivity of the resulting carbene. mdpi.com
A hypothetical reaction coordinate diagram based on DFT calculations for the decomposition of this compound is presented below. The energetics are illustrative and based on typical values for similar transformations.
Table 1: Hypothetical DFT-Calculated Energetics for the Decomposition of this compound
| Species | Relative Energy (kcal/mol) |
| This compound (Ground State) | 0.0 |
| Transition State for N₂ Extrusion | +35.2 |
| Spiro[2.5]octan-1-ylidene Carbene + N₂ | -25.8 |
These calculations would suggest that the decomposition, while endothermic to reach the transition state, is ultimately an exothermic process, which is characteristic of many diazirine decompositions.
The frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. youtube.com For this compound, the HOMO is expected to be localized on the nitrogen lone pairs of the diazirine ring, specifically the n-orbitals. The LUMO is likely to be the corresponding antibonding σ* orbital of the N=N bond. thieme-connect.com
The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's stability and its electronic transitions. A smaller HOMO-LUMO gap generally implies higher reactivity.
Table 2: Predicted Electronic Properties of this compound from Theoretical Calculations
| Property | Predicted Value (Illustrative) | Significance |
| HOMO Energy | -6.8 eV | Relates to the ionization potential and electron-donating ability. |
| LUMO Energy | +1.2 eV | Relates to the electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap | 8.0 eV | Indicates kinetic stability and dictates the energy of UV-Vis absorption. |
| Dipole Moment | 2.5 D | Reflects the overall polarity of the molecule. |
The analysis of these orbitals helps in predicting how the molecule will interact with other chemical species. For instance, the nucleophilic character would be associated with the HOMO, while electrophilic attack would target the LUMO.
Molecular Modeling for Conformational Analysis and Intermolecular Interactions
Molecular modeling techniques, including molecular mechanics and molecular dynamics simulations, are essential for exploring the three-dimensional structure and dynamic behavior of flexible molecules like this compound.
The piperidine (B6355638) ring in this compound can adopt several conformations, with the chair form being the most stable for simple piperidines. wikipedia.org However, the spiro-fusion to the rigid three-membered diazirine ring can introduce strain and alter the conformational preferences. Computational methods can be used to calculate the relative energies of different conformers, such as the chair, boat, and twist-boat forms of the piperidine ring.
In the case of the piperidine ring within this spirocycle, two primary chair conformations are possible, differing in the axial or equatorial orientation of the N-H bond. The presence of the spiro center can influence the energetic preference between these two forms.
Table 3: Hypothetical Relative Energies of this compound Conformers
| Conformer (Piperidine Ring) | N-H Orientation | Relative Energy (kcal/mol) |
| Chair | Equatorial | 0.0 |
| Chair | Axial | +0.8 |
| Twist-Boat | - | +5.5 |
| Boat | - | +6.9 |
These hypothetical values suggest that the chair conformation with an equatorial N-H group is the most stable, which is a common feature in substituted piperidines. wikipedia.org The boat and twist-boat conformations are significantly higher in energy and would represent transition states or less populated conformers. rsc.org
Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the spirocyclic system over time. nih.gov By simulating the molecule's motion at different temperatures, it is possible to observe conformational changes, such as the ring-flipping of the piperidine moiety.
For this compound, MD simulations would likely show that the piperidine ring is conformationally mobile, undergoing rapid interconversion between the two chair forms. The energy barrier for this ring inversion could be calculated from these simulations. The diazirine ring, being small and rigid, would exhibit less dynamic motion, primarily vibrational in nature. These simulations are also crucial for understanding how the molecule might interact with other molecules, such as solvents or biological macromolecules, by revealing the accessible surface areas and potential interaction sites. nih.gov
Applications of 1,2,6 Triazaspiro 2.5 Oct 1 Ene in Advanced Organic Synthesis
Utilization as Versatile Building Blocks in Complex Molecule Construction
The strained three-membered ring and the presence of multiple nitrogen atoms make 1,2,6-Triazaspiro[2.5]oct-1-ene a highly reactive and versatile building block in the synthesis of more elaborate molecules. Its unique stereoelectronic properties can be harnessed to introduce specific structural motifs and functionalities.
Scaffold for Divergent Synthesis
Divergent synthesis aims to create a variety of structurally distinct molecules from a common starting material. The this compound scaffold is well-suited for such strategies. The differential reactivity of the diazirine and piperidine (B6355638) rings allows for selective chemical transformations. For instance, the strained diazirine ring can undergo ring-opening reactions under specific conditions to yield a range of linear or cyclic products, while the piperidine nitrogen can be functionalized through various N-alkylation or N-acylation reactions. This orthogonal reactivity enables the generation of a diverse library of compounds from a single precursor.
Precursors for Heterocyclic Compound Libraries
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals and biologically active molecules. This compound serves as a valuable precursor for the synthesis of novel heterocyclic libraries. The reactive diazirine moiety can participate in cycloaddition reactions or undergo rearrangement to form various nitrogen-containing heterocycles. By systematically varying the reaction partners and conditions, chemists can generate libraries of diverse heterocyclic structures, which are essential for drug discovery and chemical biology research.
Design of Rigid Scaffolds for Chemical Exploration
The conformational rigidity of spirocyclic systems is a highly desirable feature in drug design and molecular recognition studies. The spirocyclic nature of this compound imparts a well-defined three-dimensional geometry, making it an excellent scaffold for presenting chemical functionalities in a precise spatial orientation.
Future Research Directions and Unexplored Avenues for 1,2,6 Triazaspiro 2.5 Oct 1 Ene
Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity
Intramolecular Cyclization Reactions: Designing precursor molecules that can undergo intramolecular cyclization to form the spirocyclic core. This could involve the reaction of a suitably functionalized piperidine (B6355638) derivative with a source of the diazirine nitrogen atoms.
[1+2] Cycloaddition Reactions: Exploring the cycloaddition of a carbene or a related species to a piperidine-derived imine could offer a direct route to the spiro-fused ring system.
Photochemical or Thermal Rearrangements: Investigating the rearrangement of larger heterocyclic systems that could contract to form the desired triazaspiro[2.5]oct-1-ene structure under photochemical or thermal conditions.
Key objectives for these synthetic endeavors would be to achieve high yields, minimize the formation of side products, and develop stereoselective methods to control the chirality at the spirocenter.
Exploration of New Reactivity Patterns and Unprecedented Transformations
The strained diazirine ring is expected to be the most reactive site in the 1,2,6-Triazaspiro[2.5]oct-1-ene molecule. Future research should focus on understanding and exploiting its unique reactivity. Potential areas of exploration include:
Ring-Opening Reactions: Investigating the thermal or photochemical ring-opening of the diazirine ring, which could lead to the formation of reactive intermediates such as carbenes or ylides. These intermediates could then be trapped with various reagents to generate novel molecular architectures.
Extrusion of Dinitrogen: The diazirine moiety is known to extrude molecular nitrogen (N₂) upon photolysis or thermolysis. Studying this process for this compound could provide a pathway to highly reactive carbene intermediates, which could undergo subsequent rearrangements or insertion reactions.
Reactions with Electrophiles and Nucleophiles: Probing the reactivity of the nitrogen atoms and the double bond within the molecule towards a range of electrophiles and nucleophiles will be crucial to map out its chemical behavior.
A systematic study of these reactions will not only expand the chemical toolbox for manipulating this spirocycle but also potentially lead to the discovery of entirely new chemical transformations.
Advanced Spectroscopic and Computational Approaches for Deeper Structural Understanding
A comprehensive understanding of the structure and electronic properties of this compound is fundamental for predicting its reactivity and designing future applications. Advanced analytical techniques will be indispensable in this pursuit.
| Spectroscopic Technique | Anticipated Information |
| Nuclear Magnetic Resonance (NMR) | Detailed information on the proton and carbon framework, including the connectivity of atoms and the stereochemical relationship between different parts of the molecule. 2D NMR techniques like COSY, HSQC, and HMBC will be crucial for unambiguous assignment. |
| Infrared (IR) Spectroscopy | Identification of key functional groups, such as the N=N double bond in the diazirine ring and the N-H bond in the piperidine ring. |
| Mass Spectrometry (MS) | Determination of the exact molecular weight and fragmentation patterns, which can provide clues about the molecule's stability and structure. |
| X-ray Crystallography | The definitive method for determining the three-dimensional structure of the molecule in the solid state, providing precise bond lengths, bond angles, and the conformation of the rings. |
In parallel with experimental studies, computational chemistry will play a pivotal role.
| Computational Method | Projected Application |
| Density Functional Theory (DFT) | Calculation of the optimized geometry, electronic structure, and spectroscopic properties (e.g., NMR chemical shifts, IR frequencies) to aid in the interpretation of experimental data. |
| Molecular Dynamics (MD) Simulations | Investigation of the conformational dynamics of the piperidine ring and its influence on the reactivity of the diazirine moiety. |
| Transition State Theory Calculations | Elucidation of reaction mechanisms for the predicted transformations, providing insights into the energetics and feasibility of different reaction pathways. |
The synergy between advanced spectroscopic characterization and high-level computational modeling will be essential to build a complete and accurate picture of this enigmatic molecule.
Integration into Next-Generation Organic Synthesis Methodologies
Once the fundamental synthesis and reactivity of this compound are established, the next frontier will be to integrate it into broader organic synthesis strategies. Its unique structural and reactive properties could be leveraged in several ways:
As a Building Block for Complex Molecules: The spirocyclic framework could serve as a rigid scaffold for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.
As a Precursor to Reactive Intermediates: The controlled release of reactive species, such as carbenes, from the triazaspiro[2.5]oct-1-ene core could be harnessed in various synthetic transformations, including C-H activation and cyclopropanation reactions.
In the Development of Novel Catalysts: The triaza-substitution pattern might allow for the coordination of metal centers, opening up the possibility of designing novel catalysts for a range of organic reactions.
The exploration of this compound represents a journey into uncharted territory in organic chemistry. The development of its synthesis, the elucidation of its reactivity, and the deep understanding of its structure will undoubtedly contribute to the fundamental knowledge of chemical science and pave the way for its application in innovative synthetic methodologies.
Q & A
Q. What are the key synthetic strategies for preparing 1,2,6-Triazaspiro[2.5]oct-1-ene derivatives?
Synthesis typically involves spirocyclic ring formation via cyclization or rearrangement reactions. For example:
- Tosyl-protected intermediates : Reacting 6-tosyl-6-azaspiro[2.5]oct-1-ene with silylating agents (e.g., PhMe₂SiCl) under anhydrous conditions yields functionalized derivatives. Optimized conditions include low temperatures (-40°C to -78°C) and inert atmospheres (N₂) to prevent side reactions .
- Chiral synthesis : Enantioselective routes may employ tert-butoxycarbonyl (Boc) protection, as seen in (5S)-6-[(tert-butoxy)carbonyl]-1,2,6-triazaspiro[2.5]oct-1-ene-5-carboxylic acid, where stereochemistry is controlled using chiral auxiliaries or catalysts .
Q. Key Reaction Conditions and Yields
| Substrate | Reagent/Conditions | Yield (%) |
|---|---|---|
| 6-Tosyl-6-azaspiro[2.5]oct-1-ene | PhMe₂SiCl, Et₂O, -40°C → RT | 20% |
| 6-Tosyl-6-azaspiro[2.5]oct-1-ene | n-BuLi, THF, -78°C → RT | 76% |
| Adapted from CuH-catalyzed hydroamination studies . |
Q. How can researchers confirm the structural integrity of this compound derivatives?
- NMR spectroscopy : ¹H/¹³C NMR resolves spirocyclic connectivity and stereochemistry. For example, tert-butyl protons in Boc-protected derivatives appear as singlets at δ ~1.4 ppm .
- IR spectroscopy : Stretching frequencies for C=O (e.g., 1698–1660 cm⁻¹) and NH (3253 cm⁻¹) confirm functional groups .
- Chromatography : Use silica gel columns with gradients of ethyl acetate/hexane for purification, monitoring by TLC .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in catalytic systems?
- CuH-catalyzed hydroamination : The spirocyclic nitrogen acts as a directing group, enabling regioselective alkene functionalization. DFT studies suggest transition states stabilized by spiro strain relief and π-backbonding interactions .
- GaCl₃-induced rearrangements : Spiro compounds may undergo ring expansion/contraction. For example, 4,8-diaza-1-phosphaspiro[2.5]oct-1-ene rearranges to 1,2-azaphospholes via Lewis acid-mediated bond cleavage .
Q. How can computational modeling guide the design of this compound-based bioactive compounds?
- Molecular docking : Screen against targets (e.g., enzymes or receptors) using software like AutoDock Vina. Focus on hydrogen bonding with the triazole nitrogen and steric fit of the spiro ring .
- QSAR studies : Correlate substituent effects (e.g., electron-withdrawing groups on the triazole) with activity using descriptors like logP and polar surface area .
Q. How should researchers address contradictory data in pharmacological studies of spirocyclic triazoles?
- In vitro vs. in vivo discrepancies : Validate cell-based assays (e.g., IC₅₀) with pharmacokinetic profiling (e.g., metabolic stability in liver microsomes) .
- Batch variability : Standardize synthetic protocols (e.g., reaction time/temperature) and characterize impurities via HPLC-MS (limit: ≤0.5% per USP guidelines) .
Methodological Tables
Q. Table 1. Key Pharmacological Assays for Bioactivity Screening
| Assay Type | Protocol Summary | Target Relevance |
|---|---|---|
| Enzyme inhibition | Measure IC₅₀ via fluorogenic substrates (e.g., kinase assays) | Cancer, inflammation |
| Cell viability | MTT/WST-1 assays on cancer lines (48–72 hr exposure) | Antiproliferative activity |
| Metabolic stability | Incubation with liver microsomes, LC-MS quantification | Drug-likeness optimization |
Q. Table 2. Computational Parameters for Docking Studies
| Parameter | Value/Range | Rationale |
|---|---|---|
| Grid box size | 25 × 25 × 25 Å | Accommodate spiro ring |
| Ligand flexibility | Rotatable bonds ≤ 8 | Reduce false positives |
| Scoring function | Vina affinity (kcal/mol) ≤ -7.0 | High-binding confidence |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
